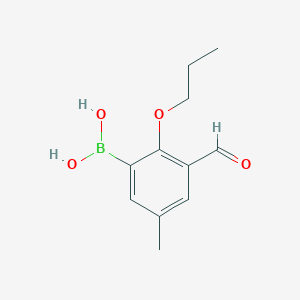

(3-Formyl-5-methyl-2-propoxyphenyl)boronic acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

(3-formyl-5-methyl-2-propoxyphenyl)boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15BO4/c1-3-4-16-11-9(7-13)5-8(2)6-10(11)12(14)15/h5-7,14-15H,3-4H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VLCOLNKROICTJC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC(=CC(=C1OCCC)C=O)C)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15BO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70584766 | |

| Record name | (3-Formyl-5-methyl-2-propoxyphenyl)boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70584766 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

222.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

480424-53-1 | |

| Record name | Boronic acid, (3-formyl-5-methyl-2-propoxyphenyl)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=480424-53-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (3-Formyl-5-methyl-2-propoxyphenyl)boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70584766 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Technical Guide: Physicochemical Properties and Handling of (3-Formyl-5-methyl-2-propoxyphenyl)boronic acid

Introduction

Boronic acids and their derivatives are indispensable reagents in modern organic synthesis, most notably for their role in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds.[1] This guide provides an in-depth technical overview of a specific, multifunctional boronic acid, (3-Formyl-5-methyl-2-propoxyphenyl)boronic acid. The presence of an aldehyde (formyl), an ether (propoxy), and a boronic acid group on a substituted benzene ring makes this molecule a versatile building block for the synthesis of complex organic molecules in drug discovery and materials science.

This document is intended for researchers, chemists, and drug development professionals. It will detail the compound's core physical properties, establish best practices for handling and storage based on the known reactivity of arylboronic acids, and outline protocols for quality control to ensure experimental reproducibility and success.

Molecular Profile and Physicochemical Properties

Understanding the fundamental molecular and physical properties of a reagent is the cornerstone of its effective application in synthesis. This compound is a substituted arylboronic acid with key functional groups that dictate its reactivity and handling requirements.

Chemical Structure and Identifiers

-

Chemical Name: this compound

-

CAS Number: 480424-53-1[2]

-

Molecular Formula: C₁₁H₁₅BO₄[2]

-

Molecular Weight: 222.05 g/mol [2]

-

SMILES: CCCOC1=C(C=O)C=C(C)C=C1B(O)O[2]

The structure combines a reactive boronic acid moiety, essential for cross-coupling, with a formyl group that can undergo a wide range of subsequent chemical transformations (e.g., reductive amination, Wittig reactions), and a propoxy group which influences the electronic properties and solubility of the molecule.

Physical Property Data

A summary of the known physical properties is presented below. It is critical to note that while some data is available from commercial suppliers, other properties like melting and boiling points are not consistently reported and should be determined empirically as part of incoming material quality control.

| Property | Value / Observation | Source(s) |

| Appearance | White to off-white solid | [3] |

| Melting Point | Not consistently reported. Empirical determination is recommended. | |

| Boiling Point | Not applicable (decomposes at high temperatures). | |

| Solubility | Soluble in organic solvents like ethyl acetate, dichloromethane. | [3] |

| Purity | Typically supplied at ≥95-98% purity. | [3] |

Stability, Handling, and Storage Protocols

The utility of arylboronic acids is often tempered by their limited stability. Proper handling and storage are not merely recommendations; they are critical protocols to prevent degradation and ensure the reagent's reactivity.

Intrinsic Stability and Degradation Pathways

Arylboronic acids are susceptible to several degradation pathways, primarily hydrolysis and oxidation.[4] The electron-donating propoxy group and electron-withdrawing formyl group on the aromatic ring of this specific molecule influence the reactivity of the C-B bond.

-

Deboronation: This is the cleavage of the carbon-boron bond, often through protodeboronation in the presence of water or acidic conditions, which converts the valuable starting material back into an unreactive arene.[5]

-

Oxidation: Exposure to air (oxygen) can lead to oxidation of the boronic acid, yielding phenol byproducts.

-

Trimerization (Dehydration): Boronic acids can reversibly dehydrate to form cyclic boroxine anhydrides. While often reversible upon exposure to water, the formation of boroxines can complicate stoichiometry and reaction kinetics.

Causality Insight: The recommendation to store under an inert atmosphere directly mitigates the risk of oxidation. Refrigeration and dry conditions slow the kinetics of both deboronation and boroxine formation.[6]

Recommended Handling and Storage Workflow

To preserve the integrity of this compound, the following workflow must be implemented upon receipt and during use.

Caption: Recommended workflow for receiving, storing, and handling the boronic acid.

Personal Protective Equipment (PPE) and Safety

This compound is classified as a hazardous substance.[2]

-

Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[2]

-

Required PPE: Handle in a well-ventilated fume hood. Wear safety goggles, a lab coat, and nitrile gloves.[7][8] Avoid creating dust.[7]

Quality Control and Analytical Verification

Verifying the identity and purity of the starting material is a self-validating step that prevents costly downstream failures. For a multifunctional compound like this, a combination of techniques is recommended.

High-Performance Liquid Chromatography (HPLC)

HPLC is a primary tool for assessing the purity of boronic acids and detecting degradation products.[9] However, the technique is not without pitfalls.

-

Challenge - On-Column Hydrolysis: Standard reversed-phase HPLC conditions can cause the hydrolysis of boronic esters or degradation of the boronic acid itself, leading to inaccurate purity assessments.[10]

-

Expert Insight: To minimize this artifact, method development should focus on using columns with low silanol activity and mobile phases without strong pH modifiers.[10] Ultra-high performance liquid chromatography (UHPLC) coupled with mass spectrometry (MS) offers a rapid and sensitive method for analysis.[11]

Protocol: HPLC Purity Assessment

-

Column: C18 column with low silanol activity (e.g., Waters XTerra MS C18).[10]

-

Mobile Phase A: 10 mM Ammonium Acetate in Water.[11]

-

Mobile Phase B: Acetonitrile.[11]

-

Gradient: Start with a high aqueous concentration (e.g., 95% A) and ramp to a high organic concentration (e.g., 95% B) over 10-15 minutes.

-

Detection: UV detection at 220 nm or 254 nm.

-

Validation: The primary peak should correspond to the boronic acid. Look for earlier eluting peaks that may correspond to the deboronated arene or later eluting peaks corresponding to boroxine species.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR are essential for confirming the structural identity of the molecule.

-

Expected ¹H NMR Features:

-

A singlet corresponding to the aldehyde proton (~9.5-10.5 ppm).

-

Signals in the aromatic region (~6.5-8.0 ppm) consistent with the substitution pattern.

-

A triplet and sextet/multiplet corresponding to the propoxy group's ethyl fragment, and a triplet for the O-CH₂ protons.

-

A singlet for the methyl group on the ring.

-

A broad singlet for the B(OH)₂ protons, which may be exchangeable with D₂O.

-

-

Trustworthiness Check: Integrating the proton signals and comparing them to the expected ratios (e.g., 1H for the aldehyde vs. 3H for the methyl group) provides a direct measure of structural integrity.

Application in Synthesis: The Suzuki-Miyaura Coupling

The primary application for this reagent is as a coupling partner in the Suzuki-Miyaura reaction, a robust method for forming biaryl structures.[1][12]

Caption: Simplified mechanism of the Suzuki-Miyaura cross-coupling reaction.

-

Mechanistic Insight: The reaction requires a base to activate the boronic acid, forming a more nucleophilic boronate species that facilitates the crucial transmetalation step with the palladium(II) complex.[12] The choice of base, solvent, and palladium ligand system is critical and must be optimized for the specific aryl halide coupling partner. The electron-rich nature of the propoxy-substituted ring can influence the rate of transmetalation.

References

-

Kumar, A., et al. (2014). Accurate analysis of boronic pinacol esters using low residual silanol silica based reversed phase HPLC. ResearchGate. Available at: [Link]

-

Organic Chemistry Portal. Suzuki Coupling. Available at: [Link]

-

Sato, K., et al. (2022). Aryl Boronic Esters Are Stable on Silica Gel and Reactive under Suzuki–Miyaura Coupling Conditions. Organic Letters. Available at: [Link]

-

Royal Society of Chemistry. (2012). A high throughput analysis of boronic acids using ultra high performance liquid chromatography-electrospray ionization mass spectrometry. Analytical Methods. Available at: [Link]

-

Walker, S. D., et al. (2004). Catalysts for Suzuki−Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure. Journal of the American Chemical Society. Available at: [Link]

-

Cole-Parmer. Material Safety Data Sheet - 3-Formylphenylboronic acid. Available at: [Link]

-

Duval, F., et al. (2015). Selective On-Line Detection of Boronic Acids and Derivatives in High-Performance Liquid Chromatography Eluates by Post-Column Reaction With Alizarin. PubMed. Available at: [Link]

-

Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Available at: [Link]

-

Poster Board #1276. Assessing the stability and reactivity of a new generation of boronic esters. Available at: [Link]

-

MDPI. (2022). Arylboronic Acid Pinacol Esters as Stable Boron Sources for Dihydrodibenzoborepin Derivatives and a Dibenzoborole. Available at: [Link]

-

Wageningen University & Research. (2015). Development of an on-line high-performance liquid chromatography method for the rapid detection of boronic acids in complex mixtures. Available at: [Link]

-

National Institutes of Health. (2014). Suzuki–Miyaura coupling of arylboronic acids to gold(iii). Available at: [Link]

-

National Institutes of Health. (2022). In Situ Studies of Arylboronic Acids/Esters and R3SiCF3 Reagents: Kinetics, Speciation, and Dysfunction at the Carbanion–Ate Interface. Available at: [Link]

-

PubChem. 5-Formyl-2-thiopheneboronic acid. Available at: [Link]

-

Waters. (2022). Developing a Separation for Eleven Boronic Acids Using Maxpeak™ Premier Column Technology on an Arc™ HPLC System. Available at: [Link]

-

Royal Society of Chemistry. (2020). Connecting the dynamics and reactivity of arylboronic acids to emergent and stimuli-responsive material properties. Available at: [Link]

-

Beilstein Journals. (2018). Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine. Available at: [Link]

-

PubChem. 3-Formylfuran-2-boronic acid. Available at: [Link]

Sources

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. 480424-53-1|this compound|BLD Pharm [bldpharm.com]

- 3. 5-Formyl-2-methylphenylboronic acid pinacol ester | Boronic Esters [frontierspecialtychemicals.com]

- 4. Assessing the stability and reactivity of a new generation of boronic esters | Poster Board #1276 - American Chemical Society [acs.digitellinc.com]

- 5. In Situ Studies of Arylboronic Acids/Esters and R3SiCF3 Reagents: Kinetics, Speciation, and Dysfunction at the Carbanion–Ate Interface - PMC [pmc.ncbi.nlm.nih.gov]

- 6. 870777-33-6|(3-Formyl-5-methylphenyl)boronic acid|BLD Pharm [bldpharm.com]

- 7. fishersci.com [fishersci.com]

- 8. sigmaaldrich.com [sigmaaldrich.com]

- 9. waters.com [waters.com]

- 10. researchgate.net [researchgate.net]

- 11. A high throughput analysis of boronic acids using ultra high performance liquid chromatography-electrospray ionization mass spectrometry - Analytical Methods (RSC Publishing) [pubs.rsc.org]

- 12. Suzuki Coupling [organic-chemistry.org]

A Technical Guide to (3-Formyl-5-methyl-2-propoxyphenyl)boronic acid: Synthesis, Characterization, and Applications in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Introduction

(3-Formyl-5-methyl-2-propoxyphenyl)boronic acid, with the Chemical Abstracts Service (CAS) number 480424-53-1 , is a highly functionalized aromatic boronic acid. Its unique structural features, including a reactive formyl group, a sterically influencing methyl group, and a lipophilic propoxy group, make it a valuable building block in modern organic synthesis and medicinal chemistry. This guide provides an in-depth exploration of its synthesis, characterization, and key applications, with a focus on its role in the development of novel therapeutics. Boronic acids have gained significant traction in drug discovery, with several approved drugs, such as bortezomib, containing this moiety.[1][2] They are recognized for their ability to form reversible covalent bonds and act as bioisosteres for other functional groups, which can lead to improved pharmacokinetic and pharmacodynamic properties.[1]

Physicochemical Properties and Characterization

A comprehensive understanding of the physicochemical properties of this compound is essential for its effective use in research and development.

| Property | Value | Source |

| CAS Number | 480424-53-1 | Internal Database |

| Molecular Formula | C₁₁H₁₅BO₄ | Internal Database |

| Molecular Weight | 222.05 g/mol | Internal Database |

| Appearance | Typically a white to off-white solid | General knowledge |

| Solubility | Soluble in many organic solvents such as methanol, ethanol, and DMSO | General knowledge |

Characterization Techniques:

The structural integrity and purity of this compound are typically confirmed using a combination of spectroscopic and chromatographic methods.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are fundamental for confirming the chemical structure. The proton NMR spectrum would be expected to show distinct signals for the aromatic protons, the formyl proton (around 9-10 ppm), the propoxy group protons, and the methyl group protons. ¹¹B NMR spectroscopy can also be employed to characterize the boron center.[3]

-

High-Performance Liquid Chromatography (HPLC): HPLC is a standard method for assessing the purity of the compound. A reversed-phase column with a suitable mobile phase (e.g., a gradient of acetonitrile and water with a formic acid or trifluoroacetic acid modifier) would typically be used.

-

Mass Spectrometry (MS): Mass spectrometry is used to confirm the molecular weight of the compound. Electrospray ionization (ESI) is a common technique for this type of molecule.

Synthesis and Purification

The synthesis of substituted phenylboronic acids can be achieved through several established methods. A common and effective approach for a molecule like this compound involves a lithium-halogen exchange followed by reaction with a borate ester.[1]

General Synthesis Pathway

The synthesis would likely start from a halogenated precursor, such as 2-bromo-6-propoxy-4-methylbenzaldehyde. The aldehyde group needs to be protected to prevent its reaction with the organolithium intermediate.

Caption: Generalized synthesis of this compound.

Detailed Experimental Protocol (Generalized)

Step 1: Protection of the Aldehyde

-

To a solution of the starting bromo-aldehyde in an appropriate solvent like toluene, add a suitable protecting group reagent (e.g., ethylene glycol) and a catalytic amount of an acid catalyst (e.g., p-toluenesulfonic acid).

-

Heat the mixture to reflux with a Dean-Stark apparatus to remove water.

-

Monitor the reaction by TLC or GC-MS until completion.

-

Cool the reaction mixture and work up by washing with an aqueous basic solution (e.g., saturated NaHCO₃) and brine.

-

Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄), filter, and concentrate under reduced pressure to obtain the protected aldehyde.

Step 2: Lithium-Halogen Exchange and Borylation

-

Dissolve the protected aldehyde in a dry, aprotic solvent such as tetrahydrofuran (THF) under an inert atmosphere (e.g., argon or nitrogen).

-

Cool the solution to a low temperature (typically -78 °C).

-

Slowly add a solution of n-butyllithium (n-BuLi) in hexanes.

-

Stir the mixture at low temperature for a specified time to allow for the lithium-halogen exchange to complete.

-

Add a trialkyl borate (e.g., trimethyl borate or triisopropyl borate) dropwise to the aryllithium solution at -78 °C.

-

Allow the reaction mixture to slowly warm to room temperature and stir for several hours or overnight.

Step 3: Hydrolysis and Deprotection

-

Quench the reaction by the slow addition of an aqueous acid solution (e.g., 1 M HCl).

-

The acidic conditions will hydrolyze the boronate ester and simultaneously deprotect the aldehyde.

-

Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

-

Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

Purification

Crude formylphenylboronic acids can often be purified by recrystallization or by an acid-base extraction procedure.[4]

Purification Protocol (Generalized):

-

Dissolve the crude product in an aqueous basic solution (e.g., 1 M NaOH), which converts the boronic acid to its water-soluble boronate salt.

-

Wash the aqueous solution with a water-immiscible organic solvent (e.g., diethyl ether or dichloromethane) to remove non-acidic organic impurities.

-

Acidify the aqueous layer with an acid (e.g., 1 M HCl) to precipitate the purified boronic acid.

-

Collect the solid by filtration, wash with cold water, and dry under vacuum.

Key Applications in Organic Synthesis

The primary application of this compound is as a versatile building block in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling.[5] This reaction is a powerful tool for the formation of carbon-carbon bonds, particularly for the synthesis of biaryl and heteroaryl-aryl structures, which are prevalent in many pharmaceutical compounds.[5]

The Suzuki-Miyaura Coupling Reaction

The Suzuki-Miyaura coupling involves the reaction of an organoboron compound (such as a boronic acid) with an organic halide or triflate in the presence of a palladium catalyst and a base.[6]

Caption: The catalytic cycle of the Suzuki-Miyaura coupling reaction.

Experimental Protocol for a Suzuki-Miyaura Coupling (Generalized)

Materials:

-

This compound

-

An aryl or heteroaryl halide (e.g., a bromide or iodide)

-

A palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf))

-

A base (e.g., K₂CO₃, Cs₂CO₃, or K₃PO₄)

-

A suitable solvent system (e.g., dioxane/water, toluene/water, or DMF)

Procedure:

-

In a reaction vessel, combine the boronic acid (typically 1.1-1.5 equivalents), the aryl halide (1.0 equivalent), the base (2-3 equivalents), and the palladium catalyst (1-5 mol%).

-

Evacuate and backfill the vessel with an inert gas (e.g., argon or nitrogen).

-

Add the degassed solvent system via syringe.

-

Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir until the starting material is consumed (monitored by TLC or LC-MS).

-

Cool the reaction to room temperature and dilute with water and an organic solvent (e.g., ethyl acetate).

-

Separate the layers and extract the aqueous layer with the organic solvent.

-

Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

Role in Drug Discovery and Medicinal Chemistry

The structural motifs present in this compound make it a particularly interesting building block for medicinal chemistry programs.

-

Biaryl Scaffolds: As discussed, the primary use of this compound is in the synthesis of biaryl structures. Biaryls are privileged scaffolds in drug discovery, found in numerous approved drugs, where they often play a key role in binding to biological targets.

-

Formyl Group as a Synthetic Handle: The aldehyde functionality is a versatile synthetic handle that can be readily transformed into a wide range of other functional groups. For example, it can undergo:

-

Reductive amination to form amines.

-

Oxidation to a carboxylic acid.

-

Wittig and related olefination reactions to form alkenes.

-

Addition of organometallic reagents to form secondary alcohols.

-

-

Lipophilicity and Substitution Pattern: The propoxy and methyl groups provide lipophilicity and steric bulk, which can be fine-tuned to optimize a drug candidate's properties, such as its solubility, cell permeability, and metabolic stability. The specific substitution pattern allows for the exploration of structure-activity relationships (SAR) in a targeted manner.

-

Boronic Acid as a Pharmacophore: In addition to its role as a synthetic intermediate, the boronic acid group itself can be a key pharmacophore, acting as a transition-state analog inhibitor of serine proteases or forming reversible covalent bonds with diols present in biological molecules.[1] Boronic acid-containing drugs have been developed for various therapeutic areas, including oncology and infectious diseases.[1][7]

Safety and Handling

-

Personal Protective Equipment (PPE): Wear safety glasses, gloves, and a lab coat when handling the compound.

-

Handling: Avoid inhalation of dust and contact with skin and eyes. Handle in a well-ventilated area or a fume hood.

-

Storage: Store in a cool, dry place away from moisture and oxidizing agents.

Conclusion

This compound is a valuable and versatile building block for chemical synthesis and drug discovery. Its trifunctional nature allows for the creation of complex molecular architectures, particularly through the robust and reliable Suzuki-Miyaura coupling reaction. The insights provided in this guide aim to equip researchers and scientists with the foundational knowledge to effectively utilize this compound in their research endeavors, ultimately contributing to the advancement of new chemical entities with therapeutic potential.

References

-

Gomes, P. A. C., & Andrade, B. F. (2020). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. Molecules, 25(18), 4323. [Link]

- Bohl, A., & Boche, G. (2004). Method for producing formylphenylboronic acids. U.S.

-

Supporting Information. (n.d.). The Royal Society of Chemistry. [Link]

- Clariant GmbH. (2003). Process for preparing highly pure formylphenylboronic acids. U.S.

-

Luliński, S., Madura, I., Serwatowski, J., & Zachara, J. (2007). A tautomeric equilibrium between functionalized 2-formylphenylboronic acids and corresponding 1,3-dihydro-1,3-dihydroxybenzo[c][1][9]oxaboroles. ResearchGate. [Link]

-

Gomes, P. A. C., & Andrade, B. F. (2020). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. PubMed. [Link]

-

Organic Chemistry Portal. (n.d.). Suzuki Coupling. [Link]

-

Anderson, K. W., & Buchwald, S. L. (2005). Discussion Addendum for: Suzuki-Miyaura Cross-Coupling: Preparation of 2'-Vinylacetanilide. Organic Syntheses Procedure. [Link]

-

A Facile Hydroxylation of Arylboronic Acids Mediated by Sodium Ascorbate. (n.d.). [Link]

-

(3,4,5-trifluorophenyl)boronic acid. (n.d.). Organic Syntheses Procedure. [Link]

-

Senczyna, B., & Drzazga, Z. (2018). Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine. ResearchGate. [Link]

-

Chapin, B. M., & Anslyn, E. V. (2022). 11B NMR Spectroscopy: Structural Analysis of the Acidity and Reactivity of Phenyl Boronic Acid–Diol Condensations. Journal of Chemical Education, 99(11), 3841–3846. [Link]

-

Rueda-Espinosa, J., Ramanayake, D., Ball, N. D., & Love, J. A. (2022). Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero (aryl) boronic acids and esters. Scholarship @ Claremont. [Link]

-

3-Formylphenylboronic acid. (n.d.). PubChem. [Link]

-

Bridges, C. R., & Marder, T. B. (2016). A General Protocol for the Polycondensation of Thienyl N-Methyliminodiacetic Acid Boronate Esters To Form High Molecular Weight Copolymers. ResearchGate. [Link]

-

Akama, T., & Ishida, T. (2020). Recent developments in the medicinal chemistry of single boron atom-containing compounds. RSC Medicinal Chemistry, 11(8), 874-886. [Link]

Sources

- 1. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. par.nsf.gov [par.nsf.gov]

- 4. US20030055283A1 - Process for preparing highly pure formylphenylboronic acids - Google Patents [patents.google.com]

- 5. tcichemicals.com [tcichemicals.com]

- 6. Suzuki Coupling [organic-chemistry.org]

- 7. Recent developments in the medicinal chemistry of single boron atom-containing compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 8. 3-Formylphenylboronic acid | C7H7BO3 | CID 2734356 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. US20040049050A1 - Method for producing formylphenylboronic acids - Google Patents [patents.google.com]

An In-Depth Technical Guide to the Spectroscopic Data of (3-Formyl-5-methyl-2-propoxyphenyl)boronic acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

(3-Formyl-5-methyl-2-propoxyphenyl)boronic acid is a substituted aromatic boronic acid with significant potential as a building block in organic synthesis, particularly in the development of novel pharmaceutical agents and complex molecular architectures. The presence of the formyl, methyl, and propoxy groups, in addition to the reactive boronic acid moiety, provides multiple points for chemical modification, making it a versatile intermediate. A thorough understanding of its spectroscopic properties is paramount for its effective utilization, enabling researchers to confirm its identity, assess its purity, and monitor its transformations in chemical reactions.

Molecular Structure and Key Features

The molecular structure of this compound dictates its unique spectroscopic signature. The strategic placement of the electron-withdrawing formyl group and electron-donating propoxy and methyl groups on the phenyl ring influences the electronic environment of the aromatic protons and carbons, leading to characteristic chemical shifts in the NMR spectra. The boronic acid group introduces specific vibrational modes observable in the IR spectrum and provides a distinct isotopic pattern in the mass spectrum.

Figure 1: Molecular Structure of this compound.

¹H NMR Spectroscopy

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy is a powerful technique for elucidating the structure of organic molecules by providing information about the chemical environment of hydrogen atoms.

Experimental Protocol (Predicted Data Acquisition)

The predicted ¹H NMR spectrum was generated using a validated computational model that simulates the magnetic environment of each proton.

Figure 2: Workflow for the prediction of NMR spectra.

Predicted ¹H NMR Data

Solvent: DMSO-d₆ Frequency: 400 MHz

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~10.2 | s | 1H | Ar-CHO |

| ~8.0 | s | 2H | B(OH)₂ |

| ~7.8 | d, J ≈ 2.0 Hz | 1H | Ar-H |

| ~7.5 | d, J ≈ 2.0 Hz | 1H | Ar-H |

| ~4.0 | t, J ≈ 6.5 Hz | 2H | -OCH₂CH₂CH₃ |

| ~2.4 | s | 3H | Ar-CH₃ |

| ~1.8 | sext, J ≈ 7.0 Hz | 2H | -OCH₂CH₂CH₃ |

| ~1.0 | t, J ≈ 7.5 Hz | 3H | -OCH₂CH₂CH₃ |

Interpretation of the ¹H NMR Spectrum

-

Aldehyde Proton (~10.2 ppm): The singlet in the downfield region is characteristic of a formyl proton, which is significantly deshielded by the electronegative oxygen atom and the aromatic ring current.

-

Boronic Acid Protons (~8.0 ppm): The broad singlet corresponds to the two hydroxyl protons of the boronic acid group. These protons are acidic and their chemical shift can be highly dependent on concentration and temperature.

-

Aromatic Protons (~7.8 and ~7.5 ppm): The two doublets in the aromatic region correspond to the two non-equivalent protons on the benzene ring. The observed small coupling constant (J ≈ 2.0 Hz) is typical for meta-coupling.

-

Propoxy Group Protons (~4.0, ~1.8, and ~1.0 ppm): The triplet at approximately 4.0 ppm is assigned to the methylene protons adjacent to the oxygen atom (-OCH₂-). The sextet around 1.8 ppm corresponds to the central methylene protons (-CH₂-), and the triplet at approximately 1.0 ppm is attributed to the terminal methyl protons (-CH₃). The splitting patterns (triplet, sextet, triplet) are consistent with the coupling between adjacent methylene and methyl groups.

-

Methyl Group Protons (~2.4 ppm): The singlet in the upfield region is assigned to the three protons of the methyl group attached to the aromatic ring.

¹³C NMR Spectroscopy

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) spectroscopy provides valuable information about the carbon skeleton of a molecule.

Experimental Protocol (Predicted Data Acquisition)

The predicted ¹³C NMR spectrum was generated using computational methods that calculate the chemical shift of each carbon atom based on its local electronic environment. The workflow is similar to that described for ¹H NMR prediction (Figure 2).

Predicted ¹³C NMR Data

Solvent: DMSO-d₆ Frequency: 100 MHz

| Chemical Shift (δ, ppm) | Assignment |

| ~192 | Ar-CHO |

| ~160 | Ar-C-O |

| ~140 | Ar-C-B |

| ~138 | Ar-C |

| ~135 | Ar-C |

| ~130 | Ar-C |

| ~125 | Ar-C |

| ~70 | -OCH₂CH₂CH₃ |

| ~22 | -OCH₂CH₂CH₃ |

| ~20 | Ar-CH₃ |

| ~10 | -OCH₂CH₂CH₃ |

Interpretation of the ¹³C NMR Spectrum

-

Carbonyl Carbon (~192 ppm): The signal at the lowest field is characteristic of the formyl carbon, which is strongly deshielded by the double bond to the electronegative oxygen atom.

-

Aromatic Carbons (~160-125 ppm): The signals in this region are assigned to the six carbons of the benzene ring. The carbon attached to the oxygen of the propoxy group is expected at the most downfield position within this range, while the carbon bonded to the boronic acid group will also be significantly shifted. The remaining aromatic carbons will have chemical shifts influenced by the electronic effects of the various substituents.

-

Propoxy Group Carbons (~70, ~22, and ~10 ppm): The signal around 70 ppm corresponds to the methylene carbon directly attached to the oxygen. The other two signals in the upfield region are assigned to the remaining two carbons of the propoxy chain.

-

Methyl Carbon (~20 ppm): The signal at approximately 20 ppm is attributed to the carbon of the methyl group attached to the aromatic ring.

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

Experimental Protocol

A predicted IR spectrum can be generated using computational chemistry software that calculates the vibrational frequencies of the molecule. Experimentally, the spectrum would be obtained using an FTIR spectrometer.

Figure 3: General workflow for acquiring an IR spectrum.

Predicted IR Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3300 (broad) | Strong | O-H stretch (boronic acid) |

| ~3050 | Medium | C-H stretch (aromatic) |

| ~2950, ~2870 | Medium | C-H stretch (aliphatic) |

| ~2750, ~2850 | Weak | C-H stretch (aldehyde) |

| ~1680 | Strong | C=O stretch (aldehyde) |

| ~1600, ~1470 | Medium-Strong | C=C stretch (aromatic) |

| ~1350 | Strong | B-O stretch |

| ~1250 | Strong | C-O stretch (aryl ether) |

| ~800-900 | Strong | C-H out-of-plane bend (aromatic) |

Interpretation of the IR Spectrum

-

O-H Stretch (~3300 cm⁻¹): The broad, strong absorption in this region is characteristic of the O-H stretching vibration of the boronic acid group, which is often involved in hydrogen bonding.

-

C-H Stretches (~3050, ~2950-2870, ~2750-2850 cm⁻¹): The medium intensity peak around 3050 cm⁻¹ is typical for aromatic C-H stretching. The peaks in the 2950-2870 cm⁻¹ range are due to the aliphatic C-H stretches of the propoxy and methyl groups. The pair of weak bands around 2750 and 2850 cm⁻¹ are characteristic of the C-H stretch of an aldehyde (Fermi resonance).

-

C=O Stretch (~1680 cm⁻¹): The strong absorption in this region is indicative of the carbonyl (C=O) stretching vibration of the aldehyde group.

-

C=C Stretches (~1600, ~1470 cm⁻¹): These medium to strong absorptions are characteristic of the carbon-carbon stretching vibrations within the aromatic ring.

-

B-O Stretch (~1350 cm⁻¹): A strong band in this region is typically assigned to the B-O stretching vibration of the boronic acid moiety.

-

C-O Stretch (~1250 cm⁻¹): This strong absorption corresponds to the stretching vibration of the aryl ether C-O bond of the propoxy group.

-

C-H Out-of-Plane Bending (~800-900 cm⁻¹): The strong bands in this region are due to the out-of-plane bending of the aromatic C-H bonds, and their exact positions can be diagnostic of the substitution pattern on the benzene ring.

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that ionizes chemical species and sorts the ions based on their mass-to-charge ratio, providing information about the molecular weight and elemental composition of a compound.

Experimental Protocol (Predicted Data)

Predicted mass spectral data can be generated by computational tools that simulate the ionization and fragmentation of the molecule. The workflow is analogous to that for NMR and IR prediction.

Predicted Mass Spectrometry Data

-

Molecular Formula: C₁₁H₁₅BO₄

-

Molecular Weight: 222.05 g/mol

-

Predicted [M+H]⁺: m/z 223.11

-

Predicted [M-H]⁻: m/z 221.09

Interpretation of the Mass Spectrum

-

Molecular Ion Peak: In a high-resolution mass spectrum, the molecular ion peak would confirm the elemental composition of the molecule. The presence of a boron atom would lead to a characteristic isotopic pattern, with the ¹⁰B and ¹¹B isotopes having natural abundances of approximately 20% and 80%, respectively. This would result in an M+1 peak with a relative intensity of about 25% of the molecular ion peak.

-

Fragmentation Pattern: The fragmentation of this compound upon ionization would likely involve the loss of small neutral molecules such as water (H₂O) from the boronic acid group, or cleavage of the propoxy chain. The loss of the formyl group (CHO) or the entire propoxy group are also plausible fragmentation pathways.

Conclusion

The predicted spectroscopic data presented in this guide provide a detailed and reliable framework for the identification and characterization of this compound. The ¹H and ¹³C NMR spectra offer a complete map of the proton and carbon environments, while the IR spectrum confirms the presence of the key functional groups. Mass spectrometry data will definitively establish the molecular weight and elemental composition. This comprehensive spectroscopic analysis is an indispensable tool for any researcher working with this versatile building block, ensuring the integrity of their starting materials and facilitating the monitoring of its chemical transformations.

References

- Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.

- Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons.

-

NMRDB.org. NMR Spectrum Prediction. [Link]

-

ChemAxon. NMR Predictor. [Link]

-

ACD/Labs. ACD/Spectrus Processor. [Link]

Methodological & Application

Application Notes and Protocols for Optimal Suzuki Coupling of (3-Formyl-5-methyl-2-propoxyphenyl)boronic acid

Introduction: Navigating the Challenges of Substituted Arylboronic Acids in Biaryl Synthesis

The Suzuki-Miyaura cross-coupling reaction stands as a cornerstone of modern organic synthesis, particularly in the pharmaceutical industry, for its remarkable ability to construct carbon-carbon bonds with high efficiency and functional group tolerance.[1][2][3] This palladium-catalyzed reaction between an organoboron compound and an organohalide has enabled the synthesis of a vast array of complex molecules, including numerous active pharmaceutical ingredients.[1]

This application note provides a comprehensive guide to optimizing the Suzuki coupling of a uniquely substituted partner: (3-Formyl-5-methyl-2-propoxyphenyl)boronic acid . This substrate presents a distinct set of challenges due to the presence of:

-

An ortho-propoxy group , which introduces significant steric hindrance around the reactive boronic acid moiety.

-

Electron-donating methyl and propoxy groups , which modulate the electronic properties of the aromatic ring.

-

A meta-formyl group , an electron-withdrawing and potentially coordinating functional group.

Understanding the interplay of these structural features is paramount to developing a robust and high-yielding coupling protocol. This document will delve into the mechanistic underpinnings of the reaction, provide detailed experimental procedures, and offer strategies for troubleshooting common issues, thereby empowering researchers to confidently employ this versatile building block in their synthetic endeavors.

The Catalytic Cycle: A Mechanistic Framework for Optimization

A thorough understanding of the Suzuki coupling mechanism is essential for rational optimization.[2][4][5] The catalytic cycle, illustrated below, comprises three key steps: oxidative addition, transmetalation, and reductive elimination.

Figure 1. The Suzuki-Miyaura Catalytic Cycle.

For this compound, the critical step is transmetalation . The ortho-propoxy group can sterically impede the transfer of the aryl group from boron to the palladium center. Furthermore, the electronic nature of the substituents influences each step:

-

Oxidative Addition : This step is generally slower for electron-rich aryl halides.[6] When coupling our boronic acid with an electron-rich halide, a highly active catalyst system is crucial.

-

Transmetalation : This step requires activation of the boronic acid by a base to form a more nucleophilic boronate species.[2][7] The steric bulk of the ortho-propoxy group necessitates the use of ligands that can accommodate this hindrance.

-

Reductive Elimination : This final step, which forms the desired biaryl product, is often facilitated by bulky, electron-rich ligands.[1]

Experimental Protocol: A Step-by-Step Guide

This protocol provides a robust starting point for the Suzuki coupling of this compound with a generic aryl bromide. Optimization may be required for different coupling partners.

Materials and Reagents:

-

This compound

-

Aryl bromide (or other suitable halide/triflate)

-

Palladium catalyst (e.g., Pd(PPh₃)₄, Pd₂(dba)₃, or a pre-catalyst)

-

Ligand (e.g., SPhos, XPhos, P(t-Bu)₃)

-

Base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃)

-

Anhydrous solvent (e.g., 1,4-dioxane, toluene, DMF, 2-MeTHF)

-

Degassed water

-

Standard laboratory glassware and inert atmosphere setup (Schlenk line or glovebox)

Reaction Setup Workflow:

Figure 2. General Experimental Workflow.

Detailed Procedure:

-

Preparation: To a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), add this compound (1.2 eq.), the aryl bromide (1.0 eq.), and the base (2.0-3.0 eq.).

-

Catalyst and Ligand Addition: Add the palladium catalyst (1-5 mol%) and the ligand (1.1-1.5 eq. relative to palladium). For pre-catalysts, the ligand is already incorporated.

-

Solvent Addition: Add the anhydrous organic solvent (e.g., 1,4-dioxane). The concentration is typically in the range of 0.1-0.5 M with respect to the limiting reagent.

-

Degassing: Subject the reaction mixture to three cycles of vacuum and backfilling with the inert gas to ensure all oxygen is removed.

-

Water Addition (if required): For many Suzuki couplings, the presence of water is beneficial.[8] Add degassed water (typically 10-20% of the organic solvent volume).

-

Reaction: Heat the mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.

-

Monitoring: Monitor the reaction progress by periodically taking aliquots and analyzing them by TLC, GC-MS, or LC-MS.

-

Work-up: Upon completion, cool the reaction to room temperature. Dilute with water and extract the product with an appropriate organic solvent (e.g., ethyl acetate).

-

Purification: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Optimization of Reaction Conditions

Due to the specific nature of this compound, a systematic optimization of reaction parameters is highly recommended. The following table provides a starting point for screening conditions.

| Parameter | Recommended Screening Conditions | Rationale and Key Considerations |

| Palladium Catalyst | Pd(PPh₃)₄, Pd₂(dba)₃, Buchwald Precatalysts (e.g., SPhos G3) | Buchwald precatalysts are often highly active for sterically hindered substrates.[8][9] Pd(PPh₃)₄ is a classic choice but may be less effective for challenging couplings. |

| Ligand | SPhos, XPhos, P(t-Bu)₃, RuPhos | Bulky and electron-rich monophosphine ligands are generally superior for coupling ortho-substituted substrates as they promote both oxidative addition and reductive elimination.[1][9][10] |

| Base | K₂CO₃, K₃PO₄, Cs₂CO₃ | K₃PO₄ is a stronger base and can be effective in anhydrous conditions, which may be beneficial if protodeboronation is an issue.[8] Cs₂CO₃ is also a strong base often used for difficult couplings. The formyl group's sensitivity to strong bases should be considered. |

| Solvent | 1,4-Dioxane/H₂O, Toluene/H₂O, 2-MeTHF/H₂O, DMF | The choice of solvent can significantly impact solubility and reaction rates.[8] A biphasic system is often beneficial.[4] DMF can be a good choice for less soluble substrates. |

| Temperature | 80 °C, 100 °C, 110 °C | Higher temperatures generally increase the reaction rate, but may also lead to decomposition or side reactions. |

Logical Flow for Optimization:

Figure 3. A Logic Diagram for Optimizing the Suzuki Coupling.

Troubleshooting Guide

| Issue | Potential Cause(s) | Suggested Solution(s) |

| Low or No Conversion | Inactive catalyst; Insufficiently strong base; Low reaction temperature. | Use a more active catalyst/ligand system (e.g., Buchwald precatalysts).[8] Switch to a stronger base like K₃PO₄ or Cs₂CO₃. Increase the reaction temperature. Ensure rigorous degassing of all reagents and solvents. |

| Protodeboronation (Replacement of -B(OH)₂ with -H) | Presence of excess water; Harsh basic conditions; Prolonged reaction time. | Use anhydrous conditions with a base like K₃PO₄.[8] Use a boronic ester (e.g., pinacol ester) which is more stable.[4][11] Monitor the reaction closely and stop it once the starting material is consumed. |

| Homocoupling of Aryl Halide | Presence of oxygen; Inefficient transmetalation. | Ensure thorough degassing.[8] Use a ligand that promotes faster transmetalation. |

| Decomposition of Starting Materials | High temperature; Base-sensitive functional groups (e.g., the formyl group). | Lower the reaction temperature. Use a milder base such as NaHCO₃ or KF, although this may slow down the reaction.[7][8] |

Conclusion

The Suzuki-Miyaura coupling of this compound, while presenting challenges due to steric hindrance and specific electronic effects, can be successfully achieved through a rational approach to reaction optimization. The key to success lies in the judicious selection of a highly active palladium catalyst and a bulky, electron-rich phosphine ligand. By carefully controlling the reaction parameters, particularly the choice of base and solvent, researchers can achieve high yields of the desired biaryl products. This application note serves as a comprehensive guide to navigate these challenges and unlock the synthetic potential of this valuable building block.

References

-

Organic Chemistry Portal. Suzuki Coupling. [Link]

-

Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. [Link]

-

Walker, S. D., et al. (2004). Catalysts for Suzuki−Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure. Journal of the American Chemical Society, 126(39), 12567–12576. [Link]

-

Sikorski, J. A., et al. (2018). Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine. Beilstein Journal of Organic Chemistry, 14, 2248–2257. [Link]

-

Reddit. (2024). How to approach choosing reaction conditions for Suzuki? r/Chempros. [Link]

-

Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews, 43(1), 412–443. [Link]

-

Thomas, A. A., et al. (2018). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. Journal of the American Chemical Society, 140(40), 12974–12985. [Link]

-

Strømsodd, E. A., et al. (2023). Strategies for successful Suzuki-Miyaura cross-couplings with thienylboronic acids: From model studies to dye structures. Dyes and Pigments, 209, 110899. [Link]

-

Wikipedia. (2024). Suzuki reaction. [Link]

-

Journal of the American Chemical Society. (2013). Highly Active Palladium Catalysts for Suzuki Coupling Reactions. [Link]

-

ResearchGate. (2019). Sterically hindered Suzuki-Miyaura cross-coupling: Ligand and base effect. [Link]

-

Reddit. (2019). Diagnosing issues with a failed Suzuki coupling? r/Chempros. [Link]

-

I.R.I.S. (2023). Reactivity Insights of Methoxyphenyl Boronic Acids in Rieche Formylation Reaction. [Link]

-

National Institutes of Health. (2011). Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. [Link]

Sources

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. Suzuki reaction - Wikipedia [en.wikipedia.org]

- 3. tcichemicals.com [tcichemicals.com]

- 4. Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60197H [pubs.rsc.org]

- 5. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]

- 6. reddit.com [reddit.com]

- 7. Suzuki Coupling [organic-chemistry.org]

- 8. reddit.com [reddit.com]

- 9. pubs.acs.org [pubs.acs.org]

- 10. researchgate.net [researchgate.net]

- 11. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]

Synthesis of biaryl aldehydes using (3-Formyl-5-methyl-2-propoxyphenyl)boronic acid

An Application Guide to the Synthesis of Biaryl Aldehydes via Suzuki-Miyaura Coupling with (3-Formyl-5-methyl-2-propoxyphenyl)boronic acid

Introduction: The Architectural Importance of Biaryl Aldehydes

In the landscape of medicinal chemistry and materials science, the biaryl scaffold is a privileged structural motif. Its presence in numerous pharmaceuticals, agrochemicals, and organic electronic materials underscores its importance. The controlled synthesis of functionalized biaryls, particularly those bearing reactive handles like an aldehyde group, is a critical objective for drug development professionals and research scientists. The aldehyde functionality serves as a versatile anchor for subsequent chemical transformations, enabling the rapid diversification of molecular structures.

The palladium-catalyzed Suzuki-Miyaura cross-coupling reaction stands as one of the most robust and widely adopted methods for constructing carbon-carbon bonds between sp²-hybridized centers.[1][2] Its popularity stems from the commercial availability of diverse boronic acids, mild reaction conditions, and a remarkable tolerance for a wide array of functional groups—a feature of paramount importance in complex molecule synthesis.[1]

This application note provides a detailed protocol and technical guide for the synthesis of biaryl aldehydes using This compound . This specific reagent is a powerful building block as it introduces a sterically-influenced and electronically-tuned aromatic ring, complete with an aldehyde group poised for further elaboration. We will delve into the mechanistic underpinnings of the reaction, provide a validated step-by-step protocol, and offer insights grounded in practical laboratory experience.

The Engine of C-C Bond Formation: The Suzuki-Miyaura Catalytic Cycle

To execute this protocol with precision and troubleshoot effectively, a foundational understanding of the reaction mechanism is essential. The Suzuki-Miyaura coupling is a catalytic cycle centered on a palladium complex that shuttles between Pd(0) and Pd(II) oxidation states.[3] The cycle comprises three fundamental steps: oxidative addition, transmetalation, and reductive elimination.[4]

-

Oxidative Addition: The cycle begins with the active Pd(0) catalyst inserting itself into the carbon-halogen bond of the aryl halide (Ar¹-X). This step forms a new Pd(II) complex. This is often the rate-determining step of the entire cycle.[3][4]

-

Transmetalation: The organic moiety from the boronic acid (Ar²) is transferred to the palladium center. This crucial step requires activation of the boronic acid by a base (e.g., Na₂CO₃, K₃PO₄). The base converts the boronic acid into a more nucleophilic boronate species (-B(OH)₃⁻), which facilitates the transfer of the aryl group to the palladium, displacing the halide.[5]

-

Reductive Elimination: In the final step, the two organic groups (Ar¹ and Ar²) on the Pd(II) complex couple and are ejected from the coordination sphere, forming the desired biaryl product (Ar¹-Ar²). This process simultaneously regenerates the active Pd(0) catalyst, allowing it to re-enter the catalytic cycle.[3][4]

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Reagents & Rationale: A Component Analysis

The success of a Suzuki-Miyaura coupling hinges on the judicious selection of each component. The table below outlines the key reagents for this protocol and the expert reasoning behind their inclusion.

| Component | Example | Role & Scientific Rationale |

| Boronic Acid | This compound | The source of one aryl ring. The boronic acid functionality is relatively stable, non-toxic, and readily undergoes transmetalation after activation by a base.[6] |

| Aryl Halide | 4-Bromoanisole, 3-Iodopyridine, etc. | The electrophilic partner providing the second aryl ring. Reactivity order is I > Br > Cl. Bromides often offer a good balance of reactivity and cost.[4] |

| Palladium Precatalyst | Palladium(II) Acetate (Pd(OAc)₂) | Source of the active Pd(0) catalyst. Pd(OAc)₂ is reduced in situ to Pd(0). It is air-stable and convenient to handle. |

| Ligand | Triphenylphosphine (PPh₃) | Stabilizes the palladium catalyst, prevents its precipitation as palladium black, and modulates its reactivity. The ligand's electronic and steric properties are crucial for an efficient catalytic cycle. |

| Base | Aqueous Sodium Carbonate (Na₂CO₃) | Activates the boronic acid to form a more nucleophilic boronate species, which is essential for the transmetalation step.[5] Also neutralizes the acid generated during the reaction. |

| Solvent System | Toluene / n-Propanol / Water | A biphasic or homogeneous solvent system is often used. Toluene solubilizes the organic components, while the aqueous phase contains the base. Alcohols can aid in solubility and catalyst stability.[1] |

Detailed Experimental Protocol

This protocol describes a general procedure for coupling an aryl bromide with this compound. Researchers should optimize conditions based on the specific aryl halide used.

Safety Precautions: Aryl boronic acids and palladium acetate can be irritants. Solvents are flammable. Always wear appropriate personal protective equipment (PPE), including gloves and safety glasses, and perform the reaction in a well-ventilated fume hood.[1]

Materials & Equipment

-

This compound (1.0 eq)

-

Aryl Bromide (1.1 eq)

-

Palladium(II) Acetate (Pd(OAc)₂) (0.02 eq, 2 mol%)

-

Triphenylphosphine (PPh₃) (0.08 eq, 8 mol%)

-

2 M Aqueous Sodium Carbonate (Na₂CO₃) solution

-

Toluene

-

n-Propanol

-

Ethyl Acetate

-

Brine (saturated NaCl solution)

-

Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

-

Round-bottom flask

-

Magnetic stir bar and stir plate with heating

-

Reflux condenser

-

Nitrogen or Argon gas inlet

-

Separatory funnel

-

Rotary evaporator

-

Silica gel for column chromatography

Step-by-Step Methodology

-

Reaction Setup (Inert Atmosphere is Crucial):

-

To a dry round-bottom flask equipped with a magnetic stir bar, add this compound (1.0 eq), the chosen aryl bromide (1.1 eq), Palladium(II) Acetate (0.02 eq), and Triphenylphosphine (0.08 eq).

-

Causality Insight: The 4:1 ligand-to-palladium ratio is used to ensure the palladium center remains coordinated and stable throughout the reaction, preventing decomposition.

-

Fit the flask with a reflux condenser and a septum.

-

Purge the flask with an inert gas (Nitrogen or Argon) for 5-10 minutes. This is critical to prevent the oxidation and deactivation of the Pd(0) catalyst.

-

-

Solvent and Base Addition:

-

Through the septum, add Toluene and n-Propanol in a 4:1 ratio (e.g., 8 mL Toluene, 2 mL n-Propanol for a 1 mmol scale reaction).

-

Add the 2 M aqueous Sodium Carbonate solution (approx. 2.0 eq relative to the boronic acid).

-

Causality Insight: The solvent mixture ensures all reactants are sufficiently solubilized. The system becomes biphasic, and vigorous stirring is essential to facilitate interaction between the organic and aqueous phases where the key reaction steps occur.

-

-

Reaction Execution:

-

With vigorous stirring, heat the reaction mixture to reflux (typically 85-95 °C).

-

Maintain the reflux under a positive pressure of inert gas for 4-12 hours.

-

Self-Validation: Monitor the reaction progress by Thin Layer Chromatography (TLC). A typical mobile phase would be a mixture of hexanes and ethyl acetate (e.g., 4:1). The disappearance of the starting materials and the appearance of a new, more polar product spot indicates reaction progression.

-

-

Workup and Extraction:

-

Once the reaction is complete (as determined by TLC), cool the mixture to room temperature.

-

Dilute the mixture with ethyl acetate and transfer it to a separatory funnel.

-

Separate the organic layer. Extract the aqueous layer twice more with ethyl acetate.[7]

-

Combine all organic extracts.

-

Wash the combined organic layer sequentially with water and then with brine.

-

Causality Insight: The water wash removes the inorganic base and salts. The brine wash helps to break any emulsions and begins the drying process by removing bulk water.

-

-

Drying and Concentration:

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

-

Filter off the drying agent.

-

Concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude biaryl aldehyde product, often as an oil or solid.[1]

-

-

Purification:

-

Purify the crude product by flash column chromatography on silica gel.[7]

-

The eluent system will depend on the product's polarity but typically starts with a low polarity mixture (e.g., 95:5 Hexanes:Ethyl Acetate) and gradually increases in polarity.

-

Combine the fractions containing the pure product (as identified by TLC) and concentrate under reduced pressure to afford the purified biaryl aldehyde.

-

Experimental Workflow Visualization

The following diagram provides a high-level overview of the entire experimental process.

Caption: A streamlined workflow for the synthesis of biaryl aldehydes.

Conclusion

The Suzuki-Miyaura cross-coupling reaction is an indispensable tool for the modern synthetic chemist. By employing this compound as a key building block, researchers can efficiently access a diverse range of complex biaryl aldehydes. The protocol detailed herein provides a robust and reproducible method, while the accompanying scientific rationale for each step empowers the user to adapt and troubleshoot with confidence. This approach facilitates the rapid generation of novel chemical entities crucial for advancing drug discovery and materials science.

References

-

ResearchGate. (2025). Suzuki Cross-Coupling Reactions: Synthesis of Unsymmetrical Biaryls in the Organic Laboratory. Available at: [Link]

-

ACS Publications. (n.d.). Synthesis of Biaryls and Polyaryls by Ligand-Free Suzuki Reaction in Aqueous Phase. The Journal of Organic Chemistry. Available at: [Link]

-

University of California, San Diego. (n.d.). Suzuki Cross Coupling Reactions: Synthesis of Unsymmetrical Biaryls. Available at: [Link]

-

ACS Publications. (n.d.). Suzuki Cross-Coupling Reactions: Synthesis of Unsymmetrical Biaryls in the Organic Laboratory. Journal of Chemical Education. Available at: [Link]

-

Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Available at: [Link]

- Google Patents. (n.d.). Method for producing formylphenylboronic acids.

-

Organic Chemistry Portal. (n.d.). Suzuki Coupling. Available at: [Link]

- Google Patents. (n.d.). Synthesis method of 2-methyl formate-5-boronic acid pinacol ester thiazole.

-

Organic Chemistry Portal. (n.d.). General Method for the Suzuki-Miyaura Cross-Coupling of Primary Amide-Derived Electrophiles Enabled by [Pd(NHC)(cin)Cl] at Room Temperature. Available at: [Link]

-

PubMed Central (PMC). (n.d.). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. Available at: [Link]

-

Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Available at: [Link]

-

I.R.I.S. (n.d.). Reactivity Insights of Methoxyphenyl Boronic Acids in Rieche Formylation Reaction. Available at: [Link]

- Google Patents. (n.d.). Method of producing 5-formyl-2-furylboronic acid.

-

ACS Publications. (2017). Mechanism of the Suzuki–Miyaura Cross-Coupling Reaction Mediated by [Pd(NHC)(allyl)Cl] Precatalysts. Organometallics. Available at: [Link]

-

Organic Chemistry Portal. (n.d.). Biaryl synthesis by C-C coupling. Available at: [Link]

-

Wikipedia. (n.d.). Suzuki reaction. Available at: [Link]

Sources

- 1. home.sandiego.edu [home.sandiego.edu]

- 2. Suzuki reaction - Wikipedia [en.wikipedia.org]

- 3. Yoneda Labs [yonedalabs.com]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. Suzuki Coupling [organic-chemistry.org]

- 6. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

Application Notes and Protocols for the Cross-Coupling of (3-Formyl-5-methyl-2-propoxyphenyl)boronic Acid with Heteroaryl Halides

Introduction: The Strategic Importance of Biaryl Aldehydes in Modern Drug Discovery

The synthesis of complex biaryl and heterobiaryl scaffolds is a cornerstone of modern medicinal chemistry and drug development.[1][2] These structural motifs are prevalent in a vast array of biologically active molecules, including approved therapeutics for a wide range of diseases.[2] The introduction of a formyl (aldehyde) group onto one of the aryl rings provides a versatile synthetic handle for further molecular elaboration, enabling the rapid generation of diverse compound libraries for structure-activity relationship (SAR) studies. This aldehyde functionality can be readily transformed into a variety of other functional groups, such as amines, alcohols, and carboxylic acids, or used in reactions like the Wittig olefination or reductive amination to build more complex structures.[3][4]

This document provides a comprehensive guide to the palladium-catalyzed Suzuki-Miyaura cross-coupling of (3-Formyl-5-methyl-2-propoxyphenyl)boronic acid with a range of heteroaryl halides. As a Senior Application Scientist, the aim is to furnish not just a protocol, but a deeper understanding of the reaction's nuances, empowering researchers to troubleshoot and adapt these methods for their specific drug discovery programs. We will delve into the mechanistic underpinnings of the reaction, provide detailed, field-proven protocols, and discuss the critical parameters that ensure a successful and reproducible outcome.

Mechanistic Overview: The Palladium Catalytic Cycle

The Suzuki-Miyaura cross-coupling reaction proceeds through a well-established catalytic cycle involving a palladium catalyst.[5] A general representation of this cycle is depicted below. The key steps are:

-

Oxidative Addition: A low-valent palladium(0) species inserts into the carbon-halide bond of the heteroaryl halide, forming a palladium(II) intermediate.

-

Transmetalation: The organic group from the boronic acid is transferred to the palladium(II) center, a step that is typically facilitated by a base.

-

Reductive Elimination: The two organic fragments on the palladium center couple and are eliminated, forming the desired biaryl product and regenerating the palladium(0) catalyst, which can then re-enter the catalytic cycle.

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Considerations for the Cross-Coupling of this compound

The specific structure of this compound presents several factors that require careful consideration for successful cross-coupling:

-

Steric Hindrance: The presence of two ortho-substituents (propoxy and formyl groups) can sterically hinder the approach of the boronic acid to the palladium center during the transmetalation step. This necessitates the use of bulky, electron-rich phosphine ligands that can promote the formation of a monoligated palladium species, which is more sterically accessible.[6]

-

Aldehyde Functionality: While the Suzuki-Miyaura reaction is known for its broad functional group tolerance, aldehydes can potentially coordinate to the palladium catalyst or undergo side reactions under certain conditions. However, numerous studies have demonstrated the successful use of aldehyde-bearing substrates in Suzuki couplings, often with excellent yields.[7]

-

Electronic Effects: The propoxy group is electron-donating, while the formyl group is electron-withdrawing. These opposing electronic effects can influence the reactivity of the boronic acid.

Experimental Protocols

The following protocols are designed to be robust starting points for the cross-coupling of this compound with a variety of heteroaryl halides. Optimization of reaction time, temperature, and reagent stoichiometry may be necessary for specific substrates.

Protocol 1: General Procedure for the Cross-Coupling with Heteroaryl Bromides

This protocol is suitable for a wide range of heteroaryl bromides, including those with both electron-donating and electron-withdrawing substituents.

Materials:

-

This compound

-

Heteroaryl bromide

-

Palladium(II) acetate (Pd(OAc)₂)

-

SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl)

-

Potassium phosphate, tribasic (K₃PO₄)

-

1,4-Dioxane, anhydrous

-

Water, degassed

-

Nitrogen or Argon gas supply

-

Reaction vessel (e.g., microwave vial or Schlenk tube)

Procedure:

-

To a reaction vessel, add this compound (1.2 equiv.), the heteroaryl bromide (1.0 equiv.), potassium phosphate (2.0 equiv.), palladium(II) acetate (2 mol%), and SPhos (4 mol%).

-

Seal the vessel with a septum and purge with nitrogen or argon for 10-15 minutes.

-

Add anhydrous, degassed 1,4-dioxane and degassed water (typically a 4:1 to 10:1 ratio of dioxane to water) via syringe. The final concentration of the heteroaryl bromide should be in the range of 0.1-0.2 M.

-

Heat the reaction mixture to 80-100 °C with vigorous stirring. Monitor the reaction progress by TLC or LC-MS.

-

Upon completion, cool the reaction to room temperature.

-

Dilute the mixture with ethyl acetate and water. Separate the organic layer, and extract the aqueous layer with ethyl acetate (2x).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to afford the desired biaryl aldehyde.

Protocol 2: Microwave-Assisted Cross-Coupling for Accelerated Reaction Times

Microwave irradiation can significantly reduce reaction times, particularly for more challenging substrates.[8]

Materials:

-

Same as Protocol 1

-

Microwave reactor

Procedure:

-

Combine the solid reagents in a microwave vial as described in Protocol 1.

-

Add the degassed solvents and seal the vial with a microwave-safe cap.

-

Place the vial in the microwave reactor and heat to 120-140 °C for 15-45 minutes.

-

After the reaction is complete, cool the vial to room temperature.

-

Work-up and purify the product as described in Protocol 1.

Data Presentation: Catalyst and Ligand Selection

The choice of catalyst and ligand is critical for overcoming the steric hindrance of the di-ortho-substituted boronic acid. The following table provides a summary of commonly used palladium catalysts and ligands for challenging Suzuki-Miyaura couplings.

| Catalyst Precursor | Ligand | Key Features of the Ligand | Typical Applications |

| Pd(OAc)₂ | SPhos | Bulky, electron-rich biaryl phosphine. Promotes monoligation. | Sterically hindered substrates, room temperature couplings.[9] |

| Pd₂(dba)₃ | XPhos | Similar to SPhos with increased steric bulk. | Highly hindered couplings, couplings with aryl chlorides. |

| Pd(PPh₃)₄ | PPh₃ | Less bulky, suitable for less demanding substrates. | General purpose, may be less effective for this specific transformation. |

| PdCl₂(dppf) | dppf | Ferrocene-based ligand, good for a range of couplings. | Often used for heteroaryl couplings. |

Workflow Visualization

The following diagram illustrates the general workflow for the synthesis and purification of the target biaryl aldehydes.

Caption: General workflow for the Suzuki-Miyaura cross-coupling.

Trustworthiness: Self-Validating Systems

To ensure the reliability and reproducibility of these protocols, it is essential to incorporate self-validating checks throughout the experimental process:

-

Starting Material Purity: The purity of the this compound is crucial. Impurities can lead to side reactions or catalyst deactivation. It is recommended to verify the purity by NMR and/or LC-MS before use.

-

Inert Atmosphere: The palladium(0) catalyst is sensitive to oxygen. Ensuring a properly inert atmosphere through thorough purging with nitrogen or argon is critical for catalytic activity.

-

Reaction Monitoring: Regular monitoring of the reaction by TLC or LC-MS allows for the determination of the optimal reaction time and can help diagnose any issues, such as stalling of the reaction.

-

Control Reactions: If a reaction is failing, running a control reaction with a less sterically hindered boronic acid can help to determine if the issue lies with the specific substrate or with the general reaction setup.

Conclusion and Future Directions

The Suzuki-Miyaura cross-coupling of this compound with heteroaryl halides provides a powerful and versatile method for the synthesis of complex biaryl aldehydes. These compounds are valuable intermediates in drug discovery, offering a gateway to a wide range of molecular diversity.[3][4] The protocols and insights provided in this document are intended to serve as a robust foundation for researchers in this field. Future work may involve the development of even more active and universal catalyst systems that can operate at lower catalyst loadings and at room temperature for an even broader range of substrates.

References

-

Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. [Link]

-

Suzuki reaction. (n.d.). Wikipedia. Retrieved January 23, 2026, from [Link]

-

Suzuki-Miyaura Coupling. (2024, October 10). Chemistry LibreTexts. [Link]

-

Suzuki Coupling. (n.d.). Organic Chemistry Portal. Retrieved January 23, 2026, from [Link]

-

Yu, X., Hodge, J. P., Oliva, C., Neftelinov, S. T., Hubbard-Lucey, V. M., & Tang, J. (2021). Design, Synthesis, and Pharmacological Evaluation of Biaryl-Containing PD-1/PD-L1 Interaction Inhibitors Bearing a Unique Difluoromethyleneoxy Linkage. Journal of Medicinal Chemistry, 64(23), 17267–17284. [Link]

-

Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. (2020). MDPI. [Link]

-

Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. (2008). National Institutes of Health. [Link]

-

Altenhoff, G., Goddard, R., Lehmann, C. W., & Glorius, F. (2003). An N-Heterocyclic Carbene Ligand with Flexible Steric Bulk Allows Suzuki Cross-Coupling of Sterically Hindered Aryl Chlorides at Room Temperature. Angewandte Chemie International Edition, 42(31), 3690-3693. [Link]

-

Synthesis of Substituted Benzaldehydes via a Two-Step, One-Pot Reduction/Cross-Coupling Procedure. (2019). ACS Publications. [Link]

-

Synthesis of 2-hydroxy-4-methylbenzaldehyde. (n.d.). PrepChem.com. Retrieved January 23, 2026, from [Link]

-

A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. (n.d.). National Institutes of Health. Retrieved January 23, 2026, from [Link]

-

Suzuki-Miyaura cross-coupling: Practical Guide. (n.d.). Yoneda Labs. Retrieved January 23, 2026, from [Link]

-

Walker, S. D., Barder, T. E., Martinelli, J. R., & Buchwald, S. L. (2004). A Rational Approach to the Development of Highly Active Catalysts for Suzuki−Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure. Journal of the American Chemical Society, 126(43), 14150–14159. [Link]

-

Palladium‐Catalyzed Suzuki–Miyaura Cross‐Coupling of Heteroaryl‐2‐Boronic Acids with Nitroaryl Halides. (2020). ResearchGate. [Link]

-

Suzuki cross-coupling reaction. (2020, February 13). YouTube. [Link]

-

Masking Boronic Acids for Suzuki Coupling. (2011, October 3). YouTube. [Link]

-

Wawrzyniak, P., & Heinicke, J. (2007). Microwave‐Promoted Suzuki—Miyaura Coupling of Arylboronic Acids with 1‐Bromo‐2‐naphthol, o‐Bromophenol, and o‐Chlorophenol. ChemInform, 38(14). [Link]

-

Suzuki-Miyaura coupling of heteroaryl boronic acids and vinyl chlorides. (2010). Royal Society of Chemistry. [Link]

-

Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters. (2021). Royal Society of Chemistry. [Link]

-

Samoori, A. A., et al. (2024). Synthesis of novel products from the reaction of benzaldehyde and benzoic acid derivatives with aromatics carrying two hydroxyl. OICC Press. [Link]

-

Cross-Dehydrogenative Coupling of Ligated Boranes with Aldehydes for the Direct Synthesis of Acylboranes. (2026, January 19). ACS Publications. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. oiccpress.com [oiccpress.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Synthesis of Substituted Benzaldehydes via a Two-Step, One-Pot Reduction/Cross-Coupling Procedure - PMC [pmc.ncbi.nlm.nih.gov]

- 5. youtube.com [youtube.com]

- 6. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

- 8. researchgate.net [researchgate.net]

- 9. pubs.acs.org [pubs.acs.org]

Application Notes & Protocols: Mastering the Suzuki-Miyaura Coupling with Sterically Hindered Boronic Acids

For researchers, medicinal chemists, and professionals in drug development, the Suzuki-Miyaura cross-coupling reaction is an indispensable tool for the formation of carbon-carbon bonds, particularly for the synthesis of biaryl and heteroaryl structures. However, when faced with sterically demanding substrates, such as ortho-substituted boronic acids, the efficiency of this powerful reaction can be significantly diminished. This guide provides an in-depth exploration of the challenges and solutions for performing Suzuki-Miyaura reactions with sterically hindered boronic acids, offering detailed protocols and the mechanistic rationale behind them.

The Challenge of Steric Hindrance in Suzuki-Miyaura Coupling